molecular formula C16H11FN2OS B15061393 5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one

5-Benzylidene-3-(4-fluoro-phenyl)-2-thioxo-imidazolidin-4-one

Cat. No.: B15061393
M. Wt: 298.3 g/mol
InChI Key: ROYLEJOLHGAQSG-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylmethylidene moiety, and a sulfanylideneimidazolidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imidazolidinone ring to its corresponding amine.

    Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidinone ring, yielding simpler fragments.

Scientific Research Applications

3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

    3-(4-chlorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one: Differing by the presence of a chlorine atom instead of fluorine, this compound may exhibit different reactivity and biological activity.

    3-(4-methylphenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one: The methyl group can influence the compound’s lipophilicity and metabolic stability.

    3-(4-nitrophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

5-benzylidene-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11FN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)

InChI Key

ROYLEJOLHGAQSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F

Origin of Product

United States

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